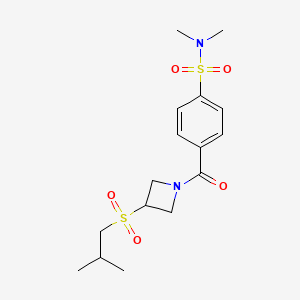

4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5S2/c1-12(2)11-24(20,21)15-9-18(10-15)16(19)13-5-7-14(8-6-13)25(22,23)17(3)4/h5-8,12,15H,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOWMLGPHVVQBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- IUPAC Name : 4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

- Molecular Formula : C₁₃H₁₈N₂O₄S₂

- Molecular Weight : 306.42 g/mol

- CAS Number : 325775-44-8

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Sulfonamides are known to inhibit the enzyme carbonic anhydrase , which plays a crucial role in maintaining acid-base balance in biological systems. By inhibiting this enzyme, the compound may exert effects on various physiological processes, including diuresis and blood pressure regulation.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against a range of bacterial strains by inhibiting folic acid synthesis. |

| Anti-inflammatory | Potential to reduce inflammation through modulation of immune responses. |

| Diuretic Effects | Influences renal function leading to increased urine output, possibly through carbonic anhydrase inhibition. |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study demonstrated that sulfonamide derivatives, including the compound , showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for clinical relevance.

-

Anti-inflammatory Properties :

- In vitro studies have shown that the compound can suppress pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in treating inflammatory diseases.

-

Pharmacokinetics :

- Pharmacokinetic studies involving animal models indicated that the compound has favorable absorption characteristics with high bioavailability. Blood plasma levels peaked within 2 hours post-administration, followed by a gradual decline.

Research Data Table

Comparison with Similar Compounds

Structural Analogues

Key Observations:

- Azetidine vs.

- Sulfonyl Linkers : The isobutylsulfonyl group in the target compound may enhance solubility relative to the trifluoromethoxy group in 8bn, which contributes to lipophilicity .

- Therapeutic Potential: PRMT4 inhibitors (e.g., 18h) share the N,N-dimethylbenzenesulfonamide core but utilize indole substituents for enzyme binding, suggesting the target compound could be optimized for similar applications .

Pharmacological and Physicochemical Properties

- Lipophilicity : The isobutylsulfonyl group in the target compound may reduce logP relative to the trifluoromethoxy group in 8bn, favoring aqueous solubility .

- Enzyme Inhibition : PRMT4 inhibitors with dimethylbenzenesulfonamide cores demonstrate low micromolar IC50 values, suggesting the target compound’s azetidine moiety could enhance selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.